7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
5,6-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-5-6(2)12-8-7(3-10)4-11-13(8)9(5)14/h4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLPQBDJKKLMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=CNN2C1=O)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through a Biginelli-type reaction. This method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields. Industrial production methods may involve similar synthetic routes, optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various alkyl halides for N-alkylation. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazolo[1,5-a]pyrimidine scaffold.
Scientific Research Applications
Research indicates that 7-hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits various biological activities, making it a candidate for further investigation in medicinal applications. Key areas of interest include:
- Anticancer Activity : Compounds within the pyrazolo[1,5-a]pyrimidine family have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess inhibitory effects against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of this compound revealed its potential to induce apoptosis in A549 lung cancer cells. The mechanism was linked to mitochondrial pathways which are crucial for cell survival and death regulation.
Case Study 2: Antimicrobial Properties
In another investigation examining antimicrobial properties, derivatives of this compound were tested against various pathogens. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity.
Biological Activity
7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (HDPC) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of HDPC, focusing on its antibacterial, antifungal, anticancer, and antioxidant properties.
Chemical Structure
The molecular structure of HDPC is characterized by a pyrazolo[1,5-a]pyrimidine core with hydroxyl and cyano substituents. The presence of these functional groups contributes to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial properties. For instance, a derivative similar to HDPC showed minimum inhibitory concentrations (MICs) ranging from 0.187 to 0.50 µg/mL against various bacterial strains . This suggests that HDPC may possess similar or enhanced antibacterial efficacy.
Table 1: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| HDPC | TBD | TBD |
| Compound 6 | 0.187 - 0.50 | E. coli, S. aureus |
Antifungal Activity
The antifungal potential of pyrazolo compounds has also been explored. Certain derivatives have shown notable antifungal activity against phytopathogenic fungi . While specific data on HDPC is limited, the structural similarities suggest potential efficacy.
Table 2: Antifungal Activity of Pyrazolo Derivatives
| Compound | EC50 (µg/mL) | Target Fungi |
|---|---|---|
| HDPC | TBD | TBD |
| Isoxazole derivative | 0.37 | Rhizoctonia solani |
Anticancer Activity
HDPC and related compounds have been investigated for their anticancer properties. Studies indicate that pyrazolo derivatives can inhibit various cancer cell lines, including breast cancer cells . The mechanism often involves the inhibition of critical enzymes such as dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine synthesis in rapidly dividing cells .
Case Study: Synergistic Effects in Cancer Treatment
A study investigated the effects of combining pyrazolo compounds with conventional chemotherapy agents like doxorubicin on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain pyrazolo derivatives exhibited a synergistic effect with doxorubicin, enhancing cytotoxicity and promoting apoptosis in resistant cancer cell lines .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, HDPC may also exhibit antioxidant activity. Pyrazole derivatives have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.
Q & A
Q. What synthetic methodologies are effective for preparing 7-hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives?
The synthesis typically involves multi-step cyclization and functionalization. For example:
- Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds forms the pyrazole core. Substitutions at C-5 and C-7 positions are achieved via nucleophilic aromatic substitution or coupling reactions (e.g., using arylazo groups or chlorophenyl substituents) .
- Reaction conditions : Pyridine or DMF as solvents, reflux temperatures (100–120°C), and catalysts like potassium carbonate or ammonium acetate. Yields range from 62% to 92%, depending on substituents .
- Key intermediates : Tosylated precursors or enaminones are often used for introducing fluorinated or radio-labeled groups .
Q. How is structural characterization of this compound performed?
- Spectroscopic methods :
- IR spectroscopy : Confirms functional groups (e.g., -CN at ~2200 cm⁻¹, -OH at ~3200 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbon types (e.g., cyano carbon at ~115 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 244.36 for C14H16N2S derivatives) .
- Elemental analysis : Matches experimental C, H, N percentages with theoretical values (e.g., ±5% tolerance) .
Q. What purification strategies optimize yield and purity?
- Recrystallization : Ethanol, DMF, or dioxane are common solvents for removing byproducts .
- HPLC : Critical for purifying radio-labeled derivatives (e.g., [¹⁸F]5 with >98% radiochemical purity) .
Advanced Research Questions
Q. How is this compound utilized in positron emission tomography (PET) radiotracer design?
- Radio-labeling : Nucleophilic substitution of tosylated precursors with [¹⁸F]KF/Kryptofix 2.2.2 in DMF at 100°C for 20 minutes yields ¹⁸F-labeled derivatives (e.g., [¹⁸F]5). Radiochemical purity exceeds 98%, with tumor-specific accumulation observed in murine models .
- Biodistribution studies : Rapid tumor uptake (e.g., 2.18% ID/g at 5 minutes) and moderate washout from non-target tissues validate its potential for cancer imaging .
Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?
- Antimicrobial activity : Derivatives with substituents like dioxopyrrolidinyl or isoindolyl groups show potent activity against Candida albicans and Bacillus subtilis (MIC < 10 µg/mL) .
- Anti-tumor mechanisms : Structural analogs inhibit MurC enzymes in Gram-positive/negative bacteria and bind to CDK2 or PCNA targets in cancer cells .
Q. How do structural modifications impact pharmacological properties?
Q. What crystallographic data inform molecular interactions?
Q. How are computational methods used to predict bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
